molecular formula C6H4BrN3 B1289087 3-Amino-5-bromopyridine-2-carbonitrile CAS No. 573675-27-1

3-Amino-5-bromopyridine-2-carbonitrile

Cat. No. B1289087
M. Wt: 198.02 g/mol
InChI Key: WDKOOTHLXCMQGH-UHFFFAOYSA-N
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Patent
US07304059B2

Procedure details

Mix 5-bromo-3-nitropyridine-2-carbonitrile (1.5 g, 5.3 mmol) and SnCl2-dihydrate (5.00 g, 26.3 mmol) in concentrated HCl and allow to stir at room temperature overnight. Work up by adding ice and carefully adding 10 M NaOH until basic. Extract twice with Et2O (200 mL), dry (Na2SO4) and evaporate. Purify by silica gel chromatography (75% hexane-EtOAc) to furnish 3-amino-5-bromopyridine-2-carbonitrile as a pale solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-dihydrate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[OH-].[Na+]>Cl>[NH2:10][C:4]1[C:5]([C:8]#[N:9])=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Name
SnCl2-dihydrate
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding ice
EXTRACTION
Type
EXTRACTION
Details
Extract twice with Et2O (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography (75% hexane-EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=NC=C(C1)Br)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.